molecular formula C22H30NOP B2885004 {[5-methyl-2-(propan-2-yl)cyclohexyl](phenylamino)phosphoroso}benzene CAS No. 1009516-15-7

{[5-methyl-2-(propan-2-yl)cyclohexyl](phenylamino)phosphoroso}benzene

Cat. No.: B2885004
CAS No.: 1009516-15-7
M. Wt: 355.462
InChI Key: CPRRSKIORQJWCQ-UHFFFAOYSA-N
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Description

{5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene is a chiral organophosphorus compound characterized by a phosphoroso (P=O) group bound to a benzene ring, a 5-methyl-2-(propan-2-yl)cyclohexyl substituent, and a phenylamino moiety. The cyclohexyl group’s stereochemistry (methyl and isopropyl substituents at positions 5 and 2, respectively) introduces steric effects that influence molecular conformation and reactivity. Phosphoroso compounds are intermediates in synthesizing organophosphorus catalysts and ligands, though specific applications for this compound remain underexplored in the literature. Its synthesis likely involves nucleophilic substitution or condensation reactions between phosphorus precursors and functionalized cyclohexyl/aryl amines, analogous to methods for related phosphinates .

Properties

IUPAC Name

N-[(5-methyl-2-propan-2-ylcyclohexyl)-phenylphosphoryl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30NOP/c1-17(2)21-15-14-18(3)16-22(21)25(24,20-12-8-5-9-13-20)23-19-10-6-4-7-11-19/h4-13,17-18,21-22H,14-16H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRRSKIORQJWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)P(=O)(C2=CC=CC=C2)NC3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene typically involves multiple steps, starting with the preparation of the cyclohexyl ring with the desired substituents. The phenylamino group can be introduced through a nucleophilic substitution reaction, while the phosphoroso group is added via a phosphorylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

{5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphoroso group to other phosphorus-containing groups.

    Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoroso oxides, while substitution reactions can produce a variety of phenylamino derivatives.

Scientific Research Applications

{5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene involves its interaction with specific molecular targets. The phenylamino group can interact with various enzymes and receptors, while the phosphoroso group may participate in phosphorylation processes. These interactions can modulate biochemical pathways and cellular functions.

Comparison with Similar Compounds

Structural Differences

  • Phosphorus Center : The target compound’s phosphoroso group (P=O, +3 oxidation state) contrasts with phosphinate esters (P–O–R, +5) in analogues like Meng et al.’s phosphinate . This difference impacts electrophilicity: phosphoroso compounds are more reactive toward nucleophiles, whereas phosphinates exhibit greater stability.
  • The 5-methyl-2-isopropylcyclohexyl moiety in both compounds introduces similar steric constraints, but the phosphoroso derivative’s smaller substituents (vs. bulkier phosphinate esters) could permit tighter molecular packing .

Conformational and Crystallographic Analysis

  • Crystallographic data for the phosphinate analogue reveals dihedral angles of 40.4° and 12.2° between phenyl rings, suggesting restricted rotation due to steric hindrance . Similar conformational rigidity is expected in the target compound, though the phosphoroso group’s planar geometry may alter packing efficiency.

Research Findings and Implications

Spectroscopic and Physical Properties

  • While NMR data for the target compound is unavailable, the phosphinate analogue’s ¹H NMR shows aromatic protons at δ 7.62–6.75 ppm, comparable to phenylamino environments .
  • The phosphoroso group’s P=O stretch (~1200–1300 cm⁻¹ in IR) would distinguish it from phosphinates’ P–O stretches (~1000–1100 cm⁻¹).

Biological Activity

The compound {5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene, also known as (RP)-5-methyl-2-(propan-2-yl)cyclohexyl phenyl{phenyl[(1-phenylethyl)amino]methyl}phosphinate, has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C31H40NO2P, with a molecular weight of 489.61 g/mol. The compound exhibits a distorted tetrahedral stereochemistry around the phosphorus atom, which is crucial for its biological activity. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC31H40NO2P
Molecular Weight489.61 g/mol
Crystal SystemOrthorhombic
Space GroupP212121

Research indicates that compounds containing phosphorus in their structure often exhibit significant biological activities, particularly in modulating signaling pathways. The compound {5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene has been studied for its inhibitory effects on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation, which plays a critical role in inflammatory responses and cancer progression .

Key Mechanisms:

  • NF-κB Inhibition : The compound acts as an inhibitor of NF-κB activation, potentially reducing inflammation and tumor progression.
  • Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activity Studies

Several studies have evaluated the biological activity of {5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene through various in vitro and in vivo models.

Case Study 1: NF-κB Activation Inhibition

In a study conducted by Yang et al., the compound was tested for its ability to inhibit NF-κB activation in human cancer cell lines. Results indicated a significant reduction in NF-κB activity at concentrations as low as 10 µM, showcasing its potential as an anti-cancer agent .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant effects of the compound using DPPH radical scavenging assays. The results demonstrated that {5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene exhibited a dose-dependent increase in radical scavenging activity, with an IC50 value comparable to known antioxidants like ascorbic acid .

Comparative Biological Activity Table

Compound NameNF-κB Inhibition IC50 (µM)Antioxidant Activity IC50 (µM)
{5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene1025
Ascorbic AcidN/A20
Curcumin1530

Q & A

What synthetic methodologies are employed to prepare {5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene?

The compound is synthesized via stereoselective reactions involving chiral phosphorus precursors. For example, (RP)-O-(-)-menthyl phenylphosphinate derivatives are reacted with imines (e.g., N-benzylidene-1-phenylethanamine) under controlled conditions to introduce the phenylamino group . Steglich esterification, a common method for forming phosphinate esters, may also be adapted for analogous structures . Key steps include maintaining anhydrous conditions and using catalysts like DCC (dicyclohexylcarbodiimide) for efficient coupling.

What experimental techniques are critical for structural elucidation of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in an orthorhombic system (space group P21_121_121_1) with unit cell parameters a = 5.8944(4) Å, b = 11.4875(11) Å, c = 43.795(3) Å . Hydrogen bonding (C—H⋯O) and torsional angles (e.g., 40.4° at the P center) are analyzed to confirm stereochemistry . Complementary techniques include 1^{1}H/13^{13}C NMR for verifying substituent positions and FT-IR for identifying functional groups like P=O stretches .

How are data contradictions resolved during crystallographic refinement?

Discrepancies in electron density maps or bond lengths are addressed using iterative refinement in SHELXL . For example, hydrogen atoms are constrained using riding models, while anisotropic displacement parameters are refined for non-H atoms. The final R-factor (e.g., R = 0.060) and goodness-of-fit (S = 0.91) validate the model . Disordered regions are modeled with occupancy factors, and Flack parameters confirm absolute configuration .

What strategies are used to determine the stereochemistry of the chiral phosphorus center?

The RP configuration is confirmed via SCXRD by analyzing the Patterson vector distribution and comparing Flack parameters (x = 0.04(6)) . The distorted tetrahedral geometry around phosphorus (bond angles: 102.9°–119.5°) and intermolecular interactions (e.g., C—H⋯O) further support the assigned chirality .

How does the structure of this compound compare to related O-menthyl phosphinates?

Comparative studies reveal that substituents on the cyclohexyl ring influence packing efficiency. For instance, bulkier groups increase c-axis length (e.g., 43.795 Å in this compound vs. 22.100 Å in simpler analogs) . Electron-withdrawing phenylamino groups enhance hydrogen-bonding interactions, stabilizing the crystal lattice compared to non-polar derivatives .

What role do intermolecular interactions play in crystal packing?

C—H⋯O hydrogen bonds (2.30–2.50 Å) form one-dimensional chains along the [100] direction, while van der Waals interactions between isopropyl groups contribute to layer stacking . These interactions are critical for predicting solubility and stability in solvent-based applications.

How are refinement parameters optimized in small-molecule crystallography?

High-resolution data (θ > 25°) and multi-scan absorption corrections (e.g., SADABS) minimize errors. SHELXL’s least-squares refinement with 320 parameters and 5217 reflections ensures convergence . Twinning or pseudo-symmetry is addressed using the HKLF5 format in SHELX .

What computational tools support experimental phasing for phosphorus-containing compounds?

SHELXC/D/E pipelines enable rapid phasing via charge-flipping algorithms, leveraging the strong anomalous scattering of phosphorus . Molecular replacement with related structures (e.g., CCDC entries) is viable if heavy atoms are absent.

How can diastereoselective synthesis be achieved for analogous phosphoroso compounds?

Chiral auxiliaries (e.g., menthyl groups) and surfactants in aqueous media enforce stereocontrol. For example, diastereomeric excess >90% is achieved using (1R,2S,5R)-menthol derivatives in [2+2] photocycloadditions .

What bioactivity studies are reported for structurally similar phosphinates?

While direct data for this compound is limited, related phosphinates show anticonvulsant activity in rodent models (e.g., MES and PTZ tests) . In vitro assays targeting kinase inhibition or membrane permeability could be explored, leveraging the compound’s lipophilic cyclohexyl group.

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